

Structure elucidation of 5-Chloro-triazolo[1,5-c]pyrimidine

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Compound of Interest

Compound Name: 5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine

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An In-Depth Technical Guide to the Structure Elucidation of 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine

Foreword: The Logic of Structural Elucidation

In the field of synthetic and medicinal chemistry, the unambiguous determination of a molecule's structure is the bedrock upon which all further research is built. For novel heterocyclic systems like 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine, a compound of interest due to the prevalence of the triazolopyrimidine scaffold in drug design, this process is not merely a checklist of techniques.[4][5] It is a logical progression of inquiry, where each experiment builds upon the last, creating a self-validating system of data. This guide eschews a rigid, templated approach to present a narrative workflow that mirrors the intellectual process of structure elucidation, explaining not just the "how" but the critical "why" behind each analytical choice.

Our subject, 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine, possesses the molecular formula $C_5H_3ClN_4$ and a molecular weight of 154.56 g/mol.[6][7] This guide will walk through a multi-technique platform to confirm this structure, demonstrating how each piece of spectroscopic and analytical data interlocks to provide a single, undeniable conclusion.

Chapter 1: Foundational Analysis: Molecular Formula and Isotopic Signature

Before we can assemble the intricate framework of a molecule, we must first confirm its elemental composition and molecular weight. High-Resolution Mass Spectrometry (HRMS) is the cornerstone of this initial phase, providing a precise mass measurement that is often sufficient to predict a unique molecular formula.

The Power of Mass Spectrometry (MS)

For 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine, the most telling initial piece of data comes from its mass spectrum. The presence of a chlorine atom provides a distinct isotopic signature that is nearly impossible to misinterpret. Naturally occurring chlorine exists as two primary isotopes: ^{35}Cl (~75.8%) and ^{37}Cl (~24.2%), in an approximate 3:1 ratio.[8][9] This results in a characteristic pattern for any chlorine-containing fragment, most notably the molecular ion.

We expect to observe:

- A molecular ion peak (M^+) corresponding to the molecule containing ^{35}Cl .
- A second peak at $M+2$ corresponding to the molecule containing ^{37}Cl .
- The intensity of the $M+2$ peak will be approximately one-third that of the M^+ peak.[8]

This isotopic pattern is a robust, intrinsic validation of the presence of a single chlorine atom. Furthermore, the molecule contains four nitrogen atoms. According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with the expected mass of 154.[9]

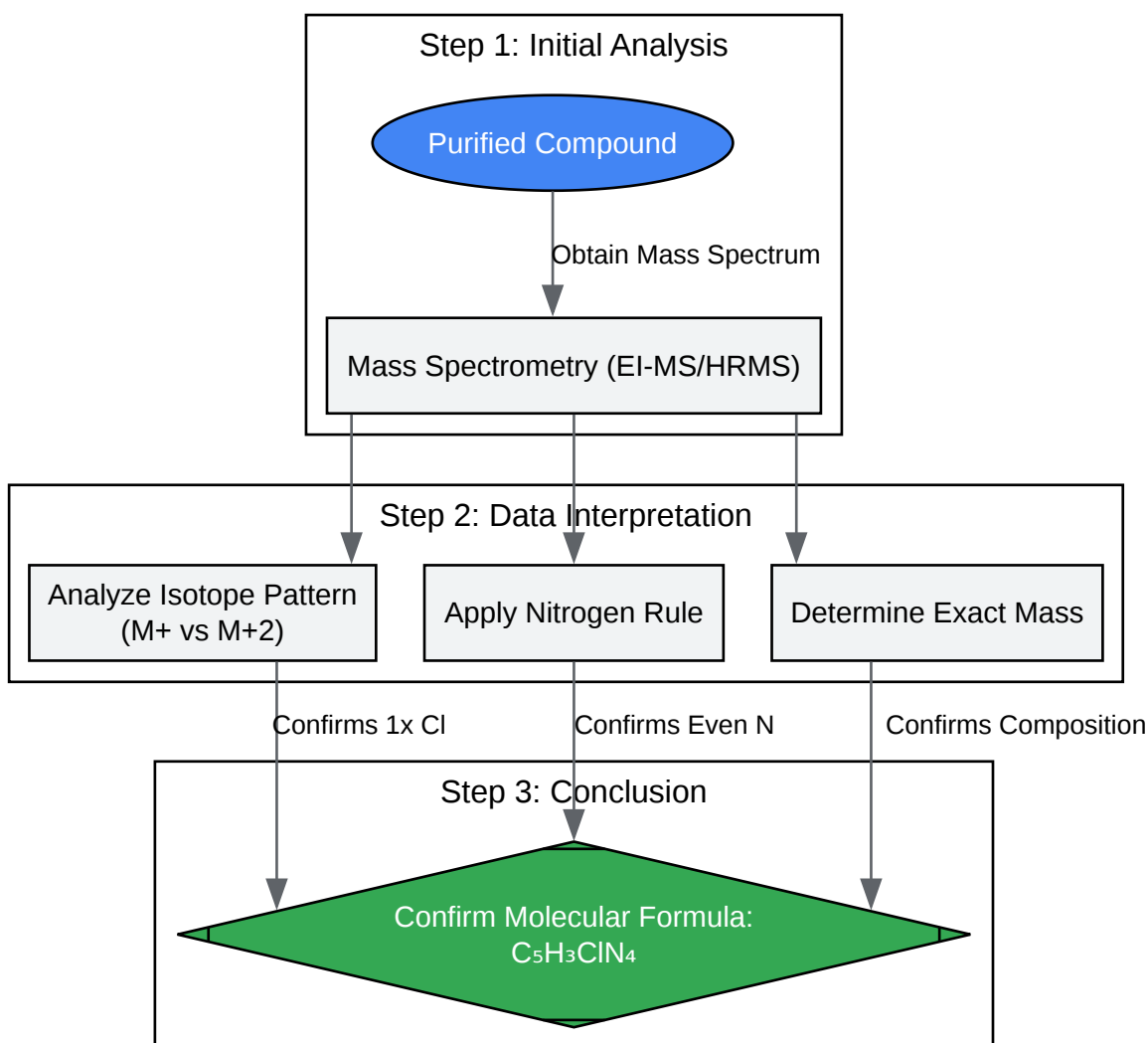
Data Presentation: Expected Mass Spectrometry Data

Parameter	Expected Value	Rationale
Molecular Formula	C ₅ H ₃ ClN ₄	Based on synthesis precursors.
Exact Mass (HRMS)	154.0098	Calculated for C ₅ H ₃ ³⁵ ClN ₄ .
M ⁺ peak (m/z)	154	Corresponds to the nominal mass with the ³⁵ Cl isotope.
M+2 peak (m/z)	156	Corresponds to the nominal mass with the ³⁷ Cl isotope.
M ⁺ / M+2 Ratio	~3:1	Natural abundance of chlorine isotopes.[8]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Preparation:** Dissolve a small quantity (~0.1 mg) of the purified compound in a volatile solvent (e.g., methanol or dichloromethane).
- **Instrument Setup:** The analysis is performed on a mass spectrometer, typically a double-focusing magnetic sector or a Time-of-Flight (TOF) instrument for high resolution. The standard ionization method is Electron Ionization (EI) at 70 eV.[10]
- **Data Acquisition:** The sample is introduced into the ion source. The resulting mass spectrum is recorded, scanning a mass range from m/z 50 to 250 to ensure capture of the molecular ion and relevant fragments.
- **Analysis:** Examine the spectrum for the molecular ion peak (m/z 154) and the corresponding M+2 peak (m/z 156). Verify their intensity ratio. If using HRMS, confirm that the measured exact mass matches the calculated value for C₅H₃ClN₄.

Visualization: Initial Characterization Workflow



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Caption: Workflow for Molecular Formula Confirmation.

Chapter 2: Mapping the ¹H-¹³C Framework

With the molecular formula confirmed, the next logical step is to map the carbon-hydrogen framework. This is achieved through a suite of Nuclear Magnetic Resonance (NMR) experiments, starting with simple one-dimensional spectra and progressing to two-dimensional correlation experiments.

One-Dimensional NMR: The Atom Census

- ^1H NMR: This spectrum reveals the number of distinct proton environments and their electronic surroundings. For our target, we expect three signals in the aromatic region, corresponding to the three protons on the heterocyclic rings. Their chemical shifts and coupling patterns (splitting) provide initial clues about their relative positions.
- ^{13}C NMR: This spectrum identifies the number of unique carbon environments. Our structure has five carbon atoms. A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is run concurrently to differentiate between CH/CH_3 (positive signal) and CH_2 (negative signal) carbons, while quaternary carbons are absent. This allows us to count the protonated vs. non-protonated carbons.

HSQC: The Direct Connection

While 1D NMR provides a census of atoms, it does not explicitly state which proton is attached to which carbon. The Heteronuclear Single Quantum Coherence (HSQC) experiment bridges this gap.^{[11][12]} It is a 2D experiment that generates a correlation peak for every direct, one-bond C-H connection.^[13] For our molecule, the HSQC spectrum is expected to be clean, showing exactly three correlation peaks, definitively linking each of the three protons to its parent carbon atom.

Data Presentation: Predicted NMR Spectroscopic Data (in DMSO- d_6)

Atom Label ¹	Predicted ¹ H Shift (δ, ppm)	Predicted ¹³ C Shift (δ, ppm)	Rationale & Expected Correlations
H-2	~8.7 (s, 1H)	C-2 (~155)	Singlet proton on the electron-deficient triazole ring. HSQC: H-2 to C-2.
H-7	~9.4 (d, 1H)	C-7 (~153)	Pyrimidine proton adjacent to a ring nitrogen. Coupled to H-8. HSQC: H-7 to C-7.
H-8	~7.8 (d, 1H)	C-8 (~95)	Pyrimidine proton coupled to H-7. HSQC: H-8 to C-8.
-	-	C-5 (~154)	Quaternary carbon bonded to chlorine. No HSQC peak.
-	-	C-8a (~145)	Quaternary bridgehead carbon. No HSQC peak.

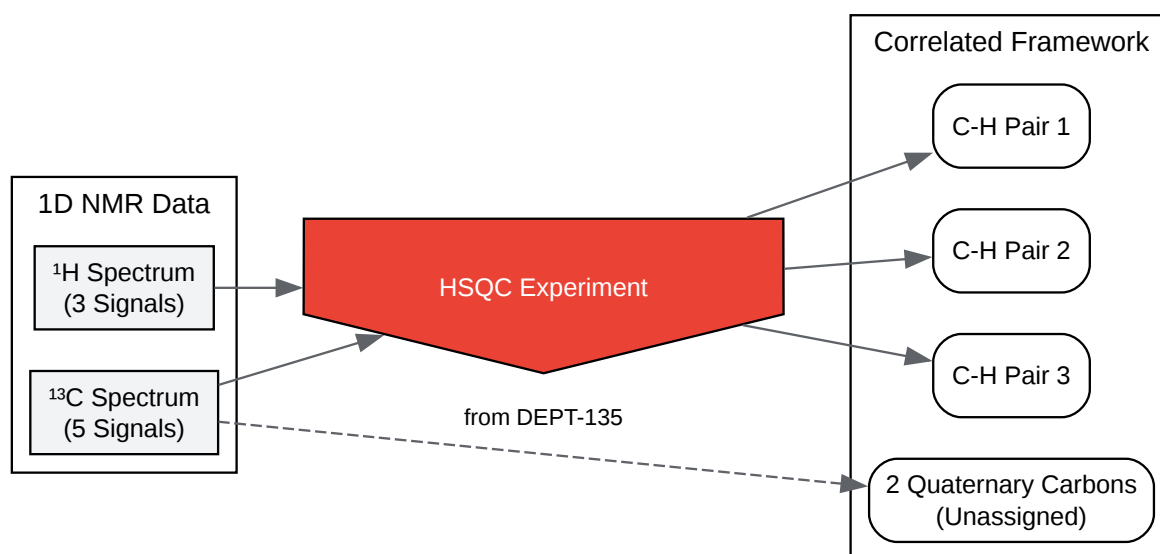
¹Numbering based on standard IUPAC nomenclature for the[1][2][3]triazolo[1,5-c]pyrimidine system.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
- Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[2][14] Tune and match the probe for ¹H and ¹³C frequencies.

- 1D Spectra Acquisition: Acquire a standard ^1H spectrum. Subsequently, acquire a proton-decoupled $^{13}\text{C}\{^1\text{H}\}$ spectrum and a DEPT-135 spectrum.
- 2D HSQC Acquisition: Run a standard gradient-selected HSQC experiment (e.g., hsqcedetgpsisp2.3 on a Bruker system). Optimize spectral windows in both dimensions to cover the expected chemical shift ranges.
- Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Fourier transform, phase, and baseline correct the data. For the HSQC, reference the spectrum and identify the three C-H correlation peaks.

Visualization: HSQC Correlation Logic



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Caption: Assembling direct C-H bonds using HSQC.

Chapter 3: Assembling the Fused Heterocycle with HMBC

We have now defined the three C-H building blocks and identified two unassigned quaternary carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the master tool

for assembling these pieces into the final molecular structure.^[15] It reveals correlations between protons and carbons that are two or three bonds away ($^2J_{CH}$, $^3J_{CH}$), effectively mapping the molecular skeleton.^{[1][13]}

The Pivotal Correlations

For 5-Chloro-^{[1][2][3]}triazolo[1,5-c]pyrimidine, the HMBC spectrum is the definitive arbiter of structure. We look for key long-range correlations:

- H-2 (Triazole Proton): This proton is crucial. It should show a 3J correlation to the bridgehead carbon C-8a and a 2J correlation to the other bridgehead carbon C-3a (which is a nitrogen in this specific scaffold, so we look for other correlations). More importantly, it should show a key correlation to C-8, linking the triazole ring to the pyrimidine ring.
- H-7 (Pyrimidine Proton): Should show a 3J correlation to the chloro-substituted carbon C-5 and a 2J correlation to C-8a. This firmly places the chlorine atom and connects this part of the pyrimidine ring to the fusion point.
- H-8 (Pyrimidine Proton): Should show a 2J correlation to C-7 and a key 3J correlation to C-5, cross-validating the position of the chlorine atom.

The collective pattern of these correlations allows for the unambiguous placement of all atoms, including the quaternary carbons that are invisible in the HSQC spectrum.

An Expert Note on Isomer Differentiation

The triazolopyrimidine core can exist in different isomeric forms, such as the ^{[1][2][3]}triazolo[4,3-c]pyrimidine. While HMBC is powerful, an even more definitive technique for confirming the specific [1,5-c] fusion is the 1H - ^{15}N HMBC experiment. This experiment shows correlations between protons and nitrogen atoms, and the observed chemical shifts of the nitrogen atoms can unambiguously differentiate between regioisomers, confirming the nature of the bridgehead nitrogen atom.^{[16][17]} Mentioning this demonstrates a thorough and rigorous approach to structure validation.

Visualization: Key HMBC Correlations for Structure Assembly

Caption: Expected 2- and 3-bond C-H correlations.

Chapter 4: Ultimate Confirmation via X-ray Crystallography

While the suite of NMR experiments provides an exceptionally strong and internally consistent proof of structure, the gold standard for molecular structure determination remains single-crystal X-ray diffraction. This technique provides a direct, three-dimensional image of the molecule's electron density.

The Unambiguous Proof

If a high-quality single crystal of the compound can be grown, X-ray crystallography provides irrefutable evidence of the atomic connectivity and the relative spatial arrangement of all atoms. [18] It will confirm:

- The precise fusion of the triazole and pyrimidine rings.
- The exact position of the chlorine atom at C-5.
- Detailed geometric information, including bond lengths and angles, which can offer insights into the electronic nature of the heterocyclic system.

Experimental Protocol: Single-Crystal X-ray Diffraction

- **Crystal Growth:** Grow single crystals suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
- **Data Collection:** Mount a suitable crystal on a goniometer head of a diffractometer. The crystal is cooled (typically to 100 K) and irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.
- **Structure Solution and Refinement:** The diffraction pattern is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to fit the experimental data, ultimately yielding a complete 3D model of the molecule.[19]

Conclusion: A Self-Validating System

The structure elucidation of 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine, when approached systematically, becomes a powerful example of a self-validating data system.

- MS provides the molecular formula and confirms the presence of chlorine.
- ^1H and ^{13}C NMR provide a census of the atoms.
- HSQC links the protons directly to their carbons, creating defined C-H fragments.
- HMBC uses these fragments as anchor points to piece together the complete molecular skeleton, including the unprotonated carbons.
- X-ray Crystallography offers the final, unambiguous visual confirmation.

Each result reinforces the others. The number of signals in the NMR spectra must be consistent with the formula from MS. The correlations observed in the HMBC spectrum must build a molecule that is consistent with the fragments identified by HSQC. Finally, the structure solved by X-ray crystallography must match the one deduced from the complete NMR analysis. This confluence of evidence provides the highest possible degree of confidence in the assigned structure, laying a trustworthy foundation for all future research.

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